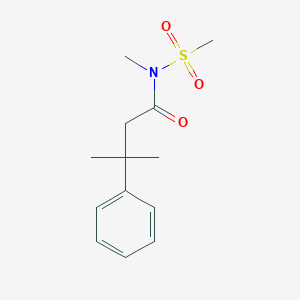
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research purposes. 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has also been shown to be stable under a wide range of conditions, making it useful for long-term experiments. However, 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide, which could improve its yield and purity. Additionally, research is needed to explore the potential applications of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide involves the reaction of 3-chlorobenzoic acid with dimethylamine and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide.
Scientific Research Applications
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
3-chloro-N,4-dimethyl-N-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7-4-5-8(6-9(7)11)10(13)12(2)16(3,14)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMKSKQIGFKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

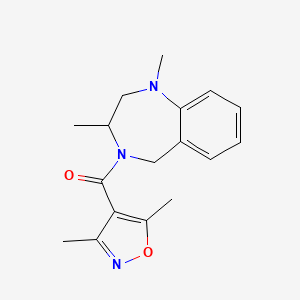

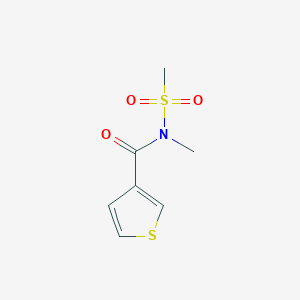

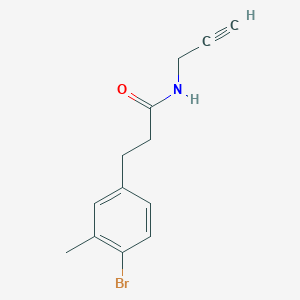
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
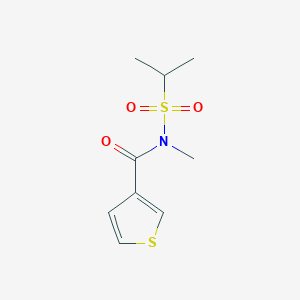


![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
